molecular formula C9H10N4S B4747977 2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)-2-propenethioamide

2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)-2-propenethioamide

Cat. No. B4747977
M. Wt: 206.27 g/mol
InChI Key: MTEQYMOLKCIVOA-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)-2-propenethioamide, also known as EPTC, is a selective herbicide that is widely used in agriculture to control weeds. EPTC belongs to the family of thiocarbamate herbicides and is known for its high efficacy against annual grasses and broadleaf weeds.

Scientific Research Applications

2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)-2-propenethioamide has been extensively used in scientific research for its herbicidal properties. It has been used to study the effects of herbicides on soil microbial communities, the impact of herbicides on non-target plants, and the development of herbicide-resistant weeds. 2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)-2-propenethioamide has also been used in the development of new herbicides with improved efficacy and selectivity.

Mechanism of Action

2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)-2-propenethioamide acts by inhibiting the synthesis of lipids in the target plants, which leads to the disruption of cell membranes and ultimately the death of the plant. 2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)-2-propenethioamide selectively targets grasses and broadleaf weeds, leaving crops unharmed.
Biochemical and Physiological Effects:
2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)-2-propenethioamide has been shown to have minimal effects on non-target organisms, including mammals, birds, and aquatic organisms. However, it can have toxic effects on soil microorganisms, which can impact soil health and nutrient cycling.

Advantages and Limitations for Lab Experiments

2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)-2-propenethioamide is a widely used herbicide in laboratory experiments due to its high efficacy and selective targeting of weeds. However, its use can lead to the development of herbicide-resistant weeds, which can limit its long-term effectiveness. Additionally, the toxicity of 2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)-2-propenethioamide to soil microorganisms can impact the results of experiments that rely on healthy soil microbial communities.

Future Directions

Future research on 2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)-2-propenethioamide should focus on developing new herbicides with improved efficacy and selectivity, as well as investigating the impact of 2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)-2-propenethioamide on soil health and nutrient cycling. Additionally, research should be conducted to identify strategies for preventing the development of herbicide-resistant weeds and minimizing the impact of herbicides on non-target organisms.

properties

IUPAC Name

(E)-2-cyano-3-(1-ethylpyrazol-4-yl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-2-13-6-7(5-12-13)3-8(4-10)9(11)14/h3,5-6H,2H2,1H3,(H2,11,14)/b8-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEQYMOLKCIVOA-FPYGCLRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(1-ethylpyrazol-4-yl)prop-2-enethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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